An In-depth Technical Guide to 1,4-Dichloro-1,4-diphenylbutane: Structure, Synthesis, and Characterization
An In-depth Technical Guide to 1,4-Dichloro-1,4-diphenylbutane: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1,4-dichloro-1,4-diphenylbutane, a halogenated aromatic hydrocarbon. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a robust understanding for its application in research and development.
Chemical Identity and Structure
1,4-Dichloro-1,4-diphenylbutane is a molecule of significant interest due to its potential as a building block in organic synthesis. Its structure features a central four-carbon butane chain with both a chlorine atom and a phenyl group attached to the terminal carbons (positions 1 and 4).
Molecular Structure:
The core of the molecule is a butane backbone. At both the C1 and C4 positions, a hydrogen atom is substituted with a chlorine atom, and another is substituted with a phenyl group. This symmetric structure gives rise to interesting stereochemical possibilities, including meso and chiral (d,l) diastereomers.
Caption: 2D representation of 1,4-dichloro-1,4-diphenylbutane.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1,4-dichloro-1,4-diphenylbutane |
| Synonym | (1,4-dichloro-4-phenylbutyl)benzene |
| CAS Number | 3617-23-0 |
| Molecular Formula | C₁₆H₁₆Cl₂ |
| Molecular Weight | 279.21 g/mol |
Synthesis Protocols
The synthesis of 1,4-dichloro-1,4-diphenylbutane is not widely documented in readily available literature, suggesting it is a specialty chemical rather than a commodity. However, based on established principles of organic chemistry, two primary synthetic routes from common precursors are proposed. The choice of method would depend on the availability of starting materials and the desired stereochemical outcome.
Method A: Dichlorination of 1,4-Diphenylbutane
This approach involves the direct chlorination of 1,4-diphenylbutane at the benzylic positions. The benzylic C-H bonds are weaker than the other aliphatic C-H bonds in the molecule, making them susceptible to radical substitution. Sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator is a suitable reagent for this transformation.
Reaction:
C₆H₅-(CH₂)₄-C₆H₅ + 2 SO₂Cl₂ → C₆H₅-CHCl-(CH₂)₂-CHCl-C₆H₅ + 2 SO₂ + 2 HCl
Caption: Synthetic pathway from 1,4-diphenylbutane.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-diphenylbutane (1 equivalent) in a dry, inert solvent such as carbon tetrachloride.
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Initiation: Add a catalytic amount of a radical initiator, for example, azobisisobutyronitrile (AIBN).
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Reagent Addition: Slowly add sulfuryl chloride (2.2 equivalents) to the reaction mixture at room temperature. The reaction is exothermic and may require cooling to maintain a controlled temperature.
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Reaction Progression: After the addition is complete, heat the mixture to reflux (the boiling point of the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining SO₂Cl₂ and HCl.
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Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality of Experimental Choices:
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Sulfuryl Chloride: Chosen for its selectivity in benzylic chlorination under radical conditions, minimizing side reactions on the aromatic ring.
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Radical Initiator: AIBN is a common choice as it decomposes at a convenient temperature to generate radicals, initiating the chain reaction.
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Inert Solvent: Carbon tetrachloride is a traditional solvent for radical reactions, though safer alternatives like dichlorobenzene can also be considered.
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Aqueous Work-up: Essential to remove acidic byproducts and unreacted reagents, ensuring the stability of the final product.
Method B: Conversion of 1,4-Diphenylbutane-1,4-diol
This method involves the nucleophilic substitution of the hydroxyl groups in 1,4-diphenylbutane-1,4-diol with chloride ions. Thionyl chloride (SOCl₂) is an effective reagent for this conversion, as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture, driving the reaction to completion.
Reaction:
C₆H₅-CH(OH)-(CH₂)₂-CH(OH)-C₆H₅ + 2 SOCl₂ → C₆H₅-CHCl-(CH₂)₂-CHCl-C₆H₅ + 2 SO₂ + 2 HCl
Caption: Synthetic pathway from 1,4-diphenylbutane-1,4-diol.
Experimental Protocol:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, suspend 1,4-diphenylbutane-1,4-diol (1 equivalent) in a dry aprotic solvent like dichloromethane.
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Catalyst Addition: Add a catalytic amount of pyridine.
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Reagent Addition: Cool the mixture in an ice bath and add thionyl chloride (2.5 equivalents) dropwise via the dropping funnel. Control the rate of addition to maintain a low temperature.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
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Work-up: After the reaction is complete, cool the mixture and carefully pour it over crushed ice to decompose any excess thionyl chloride.
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Extraction: Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by water and brine.
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Purification: Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography or recrystallization.[1]
Causality of Experimental Choices:
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Thionyl Chloride: A highly effective reagent for converting alcohols to alkyl chlorides. The gaseous byproducts simplify purification.
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Pyridine: Acts as a catalyst and also neutralizes the HCl generated during the reaction, preventing potential side reactions.
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Anhydrous Conditions: Thionyl chloride reacts violently with water, so anhydrous conditions are crucial for the success and safety of the reaction.
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Ice Bath: The initial reaction is exothermic, and cooling is necessary to control the reaction rate and prevent the formation of byproducts.
Spectroscopic and Physical Data
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.30 - 7.50 | Multiplet | 10H | Aromatic protons (C₆H₅) |
| ~ 5.0 - 5.2 | Triplet | 2H | Methine protons (-CHCl-) |
| ~ 2.1 - 2.4 | Multiplet | 4H | Methylene protons (-CH₂-CH₂-) |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 142 | Aromatic quaternary carbon (C-ipso) |
| ~ 128 - 130 | Aromatic CH carbons |
| ~ 65 - 68 | Methine carbon (-CHCl-) |
| ~ 35 - 38 | Methylene carbons (-CH₂-CH₂-) |
Table 4: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration |
| 3030 - 3080 | C-H stretch (aromatic) |
| 2850 - 2960 | C-H stretch (aliphatic) |
| 1600, 1495, 1450 | C=C stretch (aromatic ring) |
| ~ 700 - 800 | C-Cl stretch |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 278, 280, 282 | Molecular ion peak cluster ([M]⁺) showing isotopic pattern for two chlorine atoms |
| 243, 245 | [M-Cl]⁺ |
| 139 | [C₆H₅-CHCl]⁺ fragment |
| 103 | [C₆H₅-CH₂]⁺ fragment (benzylic) |
| 77 | [C₆H₅]⁺ |
Table 6: Physical Properties
| Property | Value |
| Appearance | Likely a white to off-white solid or a viscous oil at room temperature. |
| Boiling Point | Estimated to be > 300 °C (decomposes) |
| Melting Point | Not available |
| Solubility | Insoluble in water; soluble in common organic solvents like dichloromethane, chloroform, and ethers. |
Safety and Handling
As with any chlorinated hydrocarbon, 1,4-dichloro-1,4-diphenylbutane should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
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Inhalation: Avoid inhaling vapors or dust.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Reactivity: The compound may be incompatible with strong oxidizing agents and bases.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
This technical guide provides a detailed overview of the chemical structure, potential synthetic routes, and predicted characterization data for 1,4-dichloro-1,4-diphenylbutane. The proposed synthesis protocols are based on well-established chemical transformations and offer a starting point for researchers aiming to prepare this compound. The provided spectroscopic and physical data, while predicted, will be invaluable for the identification and characterization of the synthesized product. As a versatile bifunctional molecule, 1,4-dichloro-1,4-diphenylbutane holds promise for applications in the synthesis of novel organic materials and pharmaceutical intermediates.
